Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant applications in organic synthesis and pharmaceutical chemistry, primarily due to its unique structural properties. The compound's structure allows it to serve as a versatile building block in the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and antituberculosis properties.
The compound can be synthesized through various methods, which involve the functionalization of the imidazo[1,2-a]pyridine scaffold. Its chemical structure is characterized by the presence of a bromine atom at the 7-position and an ethyl ester at the 3-carboxylate position, making it a subject of interest in medicinal chemistry .
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is classified as an imidazo[1,2-a]pyridine derivative. This classification places it within a group of compounds known for their diverse biological activities and potential therapeutic applications.
The synthesis of Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves several methodologies:
The synthesis often begins with the reaction of 2-aminopyridine derivatives with bromoacetates or similar compounds under controlled conditions. The reaction conditions may include solvents such as ethanol or water, depending on the method employed. The final product can be purified through crystallization or chromatography techniques.
The molecular structure of Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be represented by its InChI key:
This indicates that the compound consists of 11 carbon atoms, 11 hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The presence of these elements contributes to its unique properties and reactivity.
The molecular formula is , with a molecular weight of approximately 285.12 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The substitution reactions often involve halogenation or nucleophilic attack at specific positions on the imidazo[1,2-a]pyridine ring. The oxidation processes can lead to the formation of various functional groups that further enhance the compound's utility in medicinal chemistry.
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate exhibits biological activity primarily through its interaction with specific biochemical pathways:
Research indicates that this compound may inhibit growth in Mycobacterium tuberculosis by interfering with metabolic processes critical for bacterial proliferation. This mechanism is particularly relevant in developing new treatments for tuberculosis and other infectious diseases .
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate is typically characterized by:
The compound is soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water. Its reactivity profile allows it to undergo various transformations typical of imidazo[1,2-a]pyridines.
Relevant data includes melting points and boiling points determined through standard laboratory methods.
Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications:
These applications highlight its importance in both academic research and industrial settings where novel therapeutic agents are sought after .
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry due to their exceptional bioisosteric properties and structural mimicry of purine nucleotides. This bicyclic system, featuring a fusion between imidazole and pyridine rings, exhibits remarkable structural versatility, enabling targeted interactions with diverse biological targets. The scaffold’s inherent hydrogen-bonding capability and optimal π-stacking characteristics facilitate high-affinity binding to enzymes and receptors involved in disease pathways. Compounds featuring this core structure have demonstrated broad therapeutic activities, including anxiolytic (e.g., zolpidem), antiviral, and antimicrobial applications. The ethyl carboxylate moiety at the 3-position—exemplified by Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS# 81438-56-4)—serves as a critical synthetic handle for further functionalization into amides, hydrazides, or reduced alcohols, significantly expanding drug design possibilities [1] [5].
Table 1: Key Structural and Bioactive Features of Imidazo[1,2-a]pyridine Derivatives
Structural Feature | Role in Drug Design | Therapeutic Applications |
---|---|---|
N1 Bridge Nitrogen | Enhances metabolic stability | Antivirals, antimicrobials |
C3 Carboxylate/Ester | Synthetic handle for derivatization | Prodrug development |
C2 Methyl Substitution | Modulates electron distribution | Improved target selectivity |
Bromo Substituent | Enables cross-coupling reactions | Targeted anticancer agents |
Bromo-functionalized imidazo[1,2-a]pyridines have emerged as strategic tools in combating drug-resistant infections. The electron-withdrawing bromine atom at the 7-position significantly alters the electronic profile of the scaffold, enhancing interactions with hydrophobic enzyme pockets in resistant bacterial strains. Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (MW: 283.12 g/mol, Formula: C₁₁H₁₁BrN₂O₂) serves as a key precursor for synthesizing advanced analogs through palladium-catalyzed cross-coupling (e.g., Suzuki, Heck reactions). This synthetic leverage enables rapid generation of compound libraries targeting priority pathogens listed by WHO, including methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae. The bromine atom’s position is critical—studies show that 7-bromo substitution (as in CAS# 81438-56-4) yields superior antibacterial activity compared to 5-bromo or 8-bromo isomers (e.g., CAS# 135995-45-8), attributed to optimized steric compatibility with bacterial efflux pump binding sites [5] [7].
Table 2: Impact of Bromine Position on Biological Activity in Imidazo[1,2-a]pyridines
Bromo Position | CAS Number | Antimicrobial Potency (IC₅₀ Range) | Key Advantage |
---|---|---|---|
7-Bromo | 81438-56-4 | 0.5-5 μM (Gram+) | Enhanced membrane penetration |
8-Bromo | 135995-45-8 | 10-50 μM (Gram+) | Reduced cytotoxicity |
5-Bromo | 1119449-00-1 | 5-20 μM (Gram+) | Improved solubility |
This high-value synthetic intermediate (CAS# 81438-56-4) addresses three pivotal research objectives:
Table 3: Primary Research Applications of CAS# 81438-56-4
Research Objective | Methodology | Target Outcome |
---|---|---|
Cross-Coupling Platform | Suzuki-Miyaura reactions | Generation of biaryl antibiotics |
Carboxylate Diversification | Aminolysis/Hydrolysis | Enhanced target selectivity |
Hybrid Molecule Synthesis | Click chemistry | Dual-mechanism antibacterials |
Computational Modeling | QSAR studies | Prediction of resistance penetration |
Global suppliers (e.g., Amadis Chemical, J&H CHEM) offer this compound for discovery research, though analytical data remains limited in commercial sources—a gap addressed through in-house characterization [2] [5]. Current studies focus on its utility against ESKAPE pathogens, leveraging the scaffold’s ability to bypass common resistance mechanisms through novel target engagement.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1